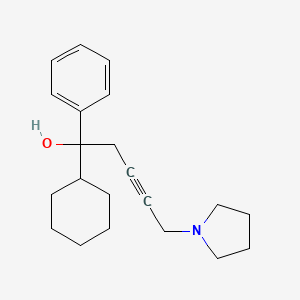![molecular formula C22H28ClN3 B11667631 N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B11667631.png)
N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(4-tert-butylphényl)méthylidène]-4-(4-chlorobenzyl)-1-pipérazinamine est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle pipérazine substitué par un groupe 4-chlorobenzyl et un groupe 4-tert-butylphénylméthylidène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[(E)-(4-tert-butylphényl)méthylidène]-4-(4-chlorobenzyl)-1-pipérazinamine implique généralement un processus en plusieurs étapes. Une méthode courante comprend la réaction de condensation entre le 4-tert-butylbenzaldéhyde et la 4-(4-chlorobenzyl)pipérazine en milieu acide ou basique. La réaction est souvent réalisée dans un solvant tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer l'utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Les conditions de réaction sont optimisées pour maximiser l'efficacité de la réaction de condensation, et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
N-[(E)-(4-tert-butylphényl)méthylidène]-4-(4-chlorobenzyl)-1-pipérazinamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium, conduisant à l'hydrogénation de la double liaison.
Substitution : Le groupe chlorobenzyl peut subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les thiols, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu aqueux ou trioxyde de chrome dans l'acide acétique.
Réduction : Hydrogène gazeux avec un catalyseur au palladium sous une pression douce.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits
Oxydation : Cétones ou acides carboxyliques.
Réduction : Dérivés hydrogénés.
Substitution : Nouveaux dérivés avec des nucléophiles substitués.
Applications de la recherche scientifique
N-[(E)-(4-tert-butylphényl)méthylidène]-4-(4-chlorobenzyl)-1-pipérazinamine a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans le développement de nouveaux agents thérapeutiques, notamment dans le traitement des maladies neurologiques et du cancer.
Science des matériaux : Le composé est exploré pour son utilisation dans la synthèse de nouveaux polymères et matériaux aux propriétés uniques.
Études biologiques : Il est utilisé comme sonde dans les dosages biochimiques pour étudier les interactions enzymatiques et la liaison des récepteurs.
Applications industrielles : Le composé est utilisé dans le développement de produits chimiques et d'intermédiaires spécialisés pour divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de N-[(E)-(4-tert-butylphényl)méthylidène]-4-(4-chlorobenzyl)-1-pipérazinamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut agir comme un inhibiteur ou un activateur, modulant l'activité de ces cibles et influençant diverses voies biochimiques. Le mécanisme exact dépend de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[(E)-(4-tert-butylphényl)méthylidène]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acétohydrazide
- N-[(E)-(4-tert-butylphényl)méthylidène]-2-{[5-(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}acétohydrazide
Unicité
N-[(E)-(4-tert-butylphényl)méthylidène]-4-(4-chlorobenzyl)-1-pipérazinamine est unique en raison de ses caractéristiques structurales spécifiques, telles que la combinaison d'un cycle pipérazine avec un groupe 4-chlorobenzyl et un groupe 4-tert-butylphénylméthylidène. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C22H28ClN3 |
|---|---|
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
(E)-1-(4-tert-butylphenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C22H28ClN3/c1-22(2,3)20-8-4-18(5-9-20)16-24-26-14-12-25(13-15-26)17-19-6-10-21(23)11-7-19/h4-11,16H,12-15,17H2,1-3H3/b24-16+ |
Clé InChI |
QCPBMFGTQZDSKZ-LFVJCYFKSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(9-ethyl-9H-carbazol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11667555.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11667556.png)
![methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate](/img/structure/B11667559.png)
![(5Z)-3-benzyl-5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667560.png)
![N-(4-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11667561.png)
![4-[(E)-({[3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11667563.png)
![3-bromo-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11667565.png)
![5-(3,4-Dichloro-phenyl)-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B11667575.png)
![N'-[(E)-(4-Isopropylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11667582.png)

![N-benzyl-N-(4-{[(2E)-2-(1-phenylethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11667589.png)
![(5E)-5-({3-Methoxy-4-[(2-nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11667593.png)
![methyl 4-[(E)-{2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B11667605.png)
![2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11667606.png)
